An In-depth Technical Guide to the Physical Properties of 1,1-dichloro-1,2,2,2-tetradeuterioethane, with a Focus on its Boiling Point
An In-depth Technical Guide to the Physical Properties of 1,1-dichloro-1,2,2,2-tetradeuterioethane, with a Focus on its Boiling Point
Introduction: The Significance of Deuterated Compounds
Deuterium (²H or D), a stable isotope of hydrogen, has found increasing application in various scientific and industrial fields, most notably in pharmaceutical development. The substitution of hydrogen with deuterium can lead to significant changes in the metabolic fate of a drug molecule due to the kinetic isotope effect (KIE)[1]. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage, leading to improved pharmacokinetic profiles[2]. Understanding the physical properties of these deuterated compounds is paramount for their effective formulation and application.
This guide focuses on 1,1-dichloro-1,2,2,2-tetradeuterioethane (C₂D₄Cl₂), a deuterated analogue of the chlorinated hydrocarbon 1,1-dichloroethane. While the parent compound has been well-characterized, the physical properties of its tetradeuterated isotopologue remain largely uninvestigated experimentally.
Physicochemical Properties of the Parent Compound: 1,1-Dichloroethane
A thorough understanding of the physical properties of 1,1-dichloroethane (CH₃CHCl₂) is the foundation for estimating the properties of its deuterated counterpart. 1,1-Dichloroethane is a colorless, oily liquid with a chloroform-like odor[3][4][5]. It is sparingly soluble in water but miscible with most organic solvents[4].
A summary of the key physical properties of 1,1-dichloroethane is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₂H₄Cl₂ | [6][7] |
| Molar Mass | 98.96 g/mol | [3][6][7] |
| Boiling Point | 57.2 - 57.3 °C (135.0 °F; 330.3 K) | [4][6][8][9] |
| Melting Point | -97 °C to -96.9 °C (-143 °F; 176 K) | [4][7][9] |
| Density | 1.175 - 1.2 g/cm³ at 20 °C | [4][7][9] |
| Vapor Pressure | 182 mmHg at 20 °C | [3][4] |
| Solubility in Water | 0.55 - 0.6 g/100 g at 20 °C | [4][7][9] |
The Influence of Deuterium Substitution on Boiling Point: The Vapor Pressure Isotope Effect
The substitution of hydrogen with deuterium results in a heavier molecule. Intuitively, one might assume that a heavier molecule would have a higher boiling point due to increased mass and potentially stronger van der Waals forces. However, the effect of isotopic substitution on boiling point is more nuanced and is primarily governed by the vapor pressure isotope effect (VPIE) .
The VPIE arises from the differences in the zero-point vibrational energies (ZPVE) of the C-H and C-D bonds in the liquid and gas phases[10]. The C-D bond has a lower ZPVE than the C-H bond due to the greater mass of deuterium[10][11]. In the condensed phase (liquid), intermolecular forces hinder molecular vibrations. Upon vaporization, these constraints are removed, and the vibrational energy differences between the deuterated and non-deuterated molecules become more pronounced.
Generally, for molecules where intermolecular forces are dominated by dispersion forces, deuteration leads to a slight decrease in vapor pressure and thus a slight increase in the boiling point. This is often referred to as a "normal" or "positive" isotope effect on boiling point. Conversely, in systems with strong hydrogen bonding, such as water, the effect can be more pronounced, with heavy water (D₂O) having a noticeably higher boiling point (101.4 °C) than normal water[10][11].
For non-associated liquids like chlorinated hydrocarbons, the effect is typically small. Studies on deuterated hydrocarbons have shown that the boiling point can either increase or decrease slightly depending on the specific molecular structure and the nature of the intermolecular interactions[12][13].
Estimated Boiling Point of 1,1-dichloro-1,2,2,2-tetradeuterioethane
Given the lack of direct experimental data, the boiling point of 1,1-dichloro-1,2,2,2-tetradeuterioethane can be estimated based on the boiling point of 1,1-dichloroethane (57.3 °C) and the general trends observed for the VPIE in similar compounds.
For non-polar or weakly polar molecules like 1,1-dichloroethane, the primary intermolecular interactions are London dispersion forces and dipole-dipole interactions. The substitution of four hydrogen atoms with deuterium will increase the molar mass from approximately 99 g/mol to 103 g/mol . This increase in mass will lead to a slight increase in the polarizability of the molecule, which in turn strengthens the London dispersion forces.
Based on these considerations, it is reasonable to predict a slight increase in the boiling point of 1,1-dichloro-1,2,2,2-tetradeuterioethane compared to its non-deuterated counterpart. An estimated increase of a fraction of a degree to a few degrees Celsius is plausible. A precise value cannot be determined without experimental measurement.
Estimated Boiling Point: 57.5 °C to 59 °C
This estimation is based on the dominance of the mass-dependent increase in intermolecular forces over the more complex vibrational energy effects in the absence of strong hydrogen bonding.
Experimental Determination of Boiling Point: A Methodological Approach
To experimentally validate the estimated boiling point, a standard laboratory procedure for boiling point determination of a volatile liquid would be employed. The following outlines a suitable methodology.
Synthesis and Purification
As 1,1-dichloro-1,2,2,2-tetradeuterioethane is not commercially available, its synthesis would be the first step. A potential synthetic route could involve the reduction of a suitable precursor with a deuterium source. For instance, the dehalogenation of a polychlorinated ethane in the presence of a deuterium donor could be explored[14]. Another approach could involve the deuteration of a suitable starting material using methods described for the synthesis of other deuterated compounds[15][16][17][18].
The synthesized product would require rigorous purification, likely through fractional distillation, to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Boiling Point Measurement
A micro-boiling point or semi-micro boiling point determination method would be appropriate given the likely small scale of the synthesis.
Figure 1: Experimental workflow for the determination of the boiling point of 1,1-dichloro-1,2,2,2-tetradeuterioethane.
Step-by-Step Protocol:
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Apparatus Setup: A Thiele tube or a similar micro-boiling point apparatus is assembled. A small amount of the purified 1,1-dichloro-1,2,2,2-tetradeuterioethane is placed in a small test tube, and a sealed capillary tube (sealed end down) is inverted into the test tube. The test tube is then attached to a thermometer.
-
Heating: The apparatus is gently heated in a controlled manner.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.
-
Recording: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. This process should be repeated several times to ensure accuracy.
Other Physical Properties: An Estimation
The other physical properties of 1,1-dichloro-1,2,2,2-tetradeuterioethane can also be estimated based on the values for the non-deuterated compound.
-
Molar Mass: The molar mass will be higher due to the four deuterium atoms. The approximate molar mass would be 103.00 g/mol .
-
Density: The density is expected to be slightly higher than that of 1,1-dichloroethane due to the increased molecular mass packed into a similar molecular volume.
-
Melting Point: The effect of deuteration on the melting point is less predictable than on the boiling point and depends on crystal packing forces. However, a slight change from the -97 °C of the parent compound is expected[2].
-
Vapor Pressure: At a given temperature, the vapor pressure of the deuterated compound is expected to be slightly lower than that of the non-deuterated compound, consistent with a higher boiling point.
Conclusion
While direct experimental data for the physical properties of 1,1-dichloro-1,2,2,2-tetradeuterioethane are currently unavailable, this guide provides a scientifically grounded framework for their estimation. By leveraging the well-documented properties of 1,1-dichloroethane and the established principles of isotopic effects, we predict a boiling point for the tetradeuterated analogue in the range of 57.5 °C to 59 °C. This in-depth analysis, combining known data with theoretical principles, offers valuable insights for researchers and professionals working with deuterated compounds in fields such as drug development and materials science. The experimental validation of these estimated properties through the synthesis and characterization of this novel compound would be a valuable contribution to the scientific literature.
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